tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H32BNO4 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Boronic acids and esters
The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic acids and their esters are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which could potentially influence its interactions within a biological system .
Pyridines
The compound also contains a pyridine ring (2,6-dimethyl-3,6-dihydro-2H-pyridine-1-carboxylate). Pyridines are aromatic compounds that are often involved in π-π stacking interactions with other aromatic systems, such as those found in proteins and DNA .
Carboxylates
The compound is a carboxylate ester (tert-butyl ester). Carboxylates can participate in hydrogen bonding and ionic interactions, which could influence its solubility, distribution, and interactions with targets .
Biological Activity
Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1005397-65-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H32BNO4
- Molecular Weight : 337.26 g/mol
- Structure : The compound features a dihydropyridine core substituted with a tert-butyl group and a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the ability of the dioxaborolane group to stabilize free radicals and reactive oxygen species (ROS) .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer activity. Dihydropyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, dihydropyridine derivatives are known to modulate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Dihydropyridine Derivatives : A study published in the Journal of Medicinal Chemistry explored a range of dihydropyridine derivatives and their effects on cancer cell lines. The results indicated that certain substitutions on the dihydropyridine core significantly enhanced cytotoxicity against breast and prostate cancer cells .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of various tert-butyl substituted compounds. The findings demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress in vitro .
Data Table
Property | Value |
---|---|
Molecular Formula | C18H32BNO4 |
Molecular Weight | 337.26 g/mol |
Antioxidant Activity | Significant (IC50 values reported) |
Anticancer Activity | Induces apoptosis in cancer cells |
Enzyme Inhibition | Modulates AMPK activity |
Research Findings
Recent findings suggest that modifications to the dioxaborolane moiety can lead to enhanced biological activity. For instance:
- Synthesis and Evaluation : A recent synthesis of similar compounds demonstrated that variations in substituents on the dioxaborolane significantly affected their biological profiles, including improved enzyme inhibition and antioxidant properties .
- Mechanistic Insights : Mechanistic studies have indicated that these compounds may interact with cellular signaling pathways involved in cancer progression and metabolic regulation .
Properties
IUPAC Name |
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOICASRSMDUDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678318 | |
Record name | tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005397-65-8 | |
Record name | tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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